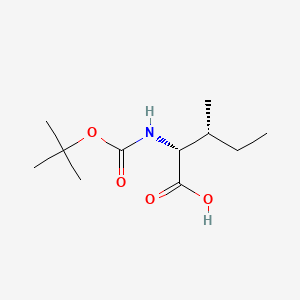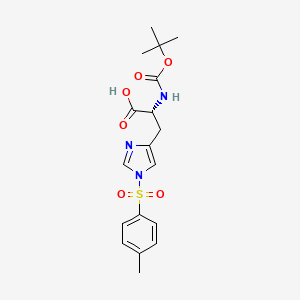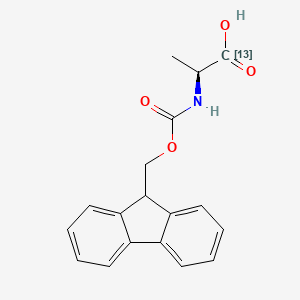
Fmoc-Ala-OH (1-13C)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13C, is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the incorporation of the carbon-13 isotope at the first carbon position of the alanine residue. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics.
Aplicaciones Científicas De Investigación
Chemistry
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is widely used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 label allows for detailed NMR analysis, providing insights into peptide conformation and dynamics .
Biology
In biological research, labeled peptides synthesized using (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid are used to study protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic labeling enhances the sensitivity and resolution of analytical techniques .
Medicine
In medical research, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is used in the development of diagnostic tools and therapeutic agents. Labeled peptides can be used as tracers in imaging studies and as probes in drug discovery .
Industry
Industrially, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is used in the production of high-purity peptides for pharmaceutical applications. The compound’s isotopic labeling ensures the accuracy and reliability of analytical methods used in quality control and regulatory compliance .
Mecanismo De Acción
Target of Action
Fmoc-Ala-OH (1-13C) is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of the peptide chain. It plays a crucial role in facilitating the stepwise elongation of peptide chains .
Mode of Action
The mode of action of Fmoc-Ala-OH (1-13C) involves the temporary masking of the N-terminal amino group during the peptide assembly process . This prevents unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptide .
Biochemical Pathways
Fmoc-Ala-OH (1-13C) is involved in the biochemical pathway of solid-phase peptide synthesis . It acts as a building block in the preparation of various peptides, including triazolopeptides and azapeptides . The compound’s action affects the peptide synthesis pathway, leading to the production of the desired peptide sequence .
Pharmacokinetics
The use of stable isotopes like 13c in drug molecules has been noted for their potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Fmoc-Ala-OH (1-13C)'s action is the successful synthesis of the desired peptide with the correct sequence and structure . By temporarily masking the N-terminal amino group, it prevents unwanted side reactions, ensuring the integrity of the peptide product .
Action Environment
The action of Fmoc-Ala-OH (1-13C) is influenced by various environmental factors. For instance, the temperature and pH can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Fmoc-Ala-OH (1-13C) plays a crucial role in biochemical reactions as it is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Cellular Effects
It is known that the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Mechanism
The molecular mechanism of Fmoc-Ala-OH (1-13C) primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid typically involves the protection of the amino group of L-alanine with the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and specific reagents to ensure the selective labeling and protection of the amino group .
Industrial Production Methods
Industrial production of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to ensure the isotopic purity and chemical integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Carbodiimides: Commonly used in peptide coupling reactions to activate carboxyl groups for amide bond formation.
Major Products Formed
The primary products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ala-OH-13C3: Another labeled derivative with three carbon-13 isotopes incorporated.
Fmoc-Val-OH-1-13C: A similar compound with the carbon-13 isotope incorporated in valine instead of alanine.
Uniqueness
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is unique due to its specific labeling at the first carbon position of alanine, making it particularly useful for detailed NMR studies. Its high isotopic purity and compatibility with peptide synthesis protocols make it a valuable tool in various research and industrial applications .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-ADMDGPAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

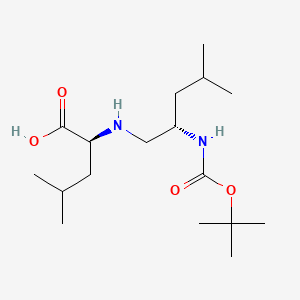

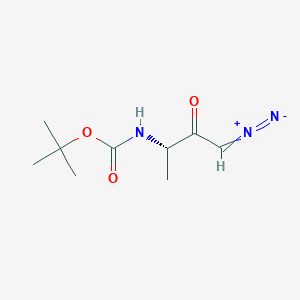
![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
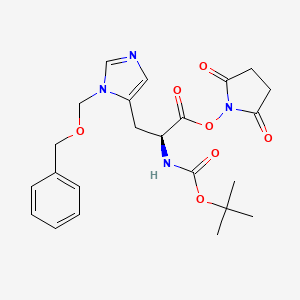
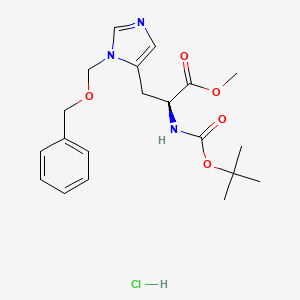
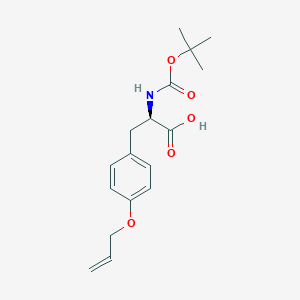
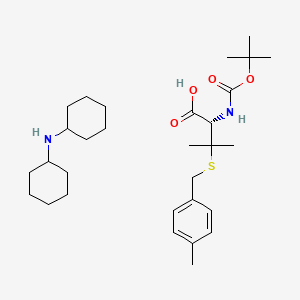

![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)
